2-methyl-N-(4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)propanamide
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Overview
Description
“2-methyl-N-(4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)propanamide” is a complex organic compound that features a combination of pyridine, thiophene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-methyl-N-(4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridin-3-ylmethylamine: This can be achieved by reacting pyridine with formaldehyde and a reducing agent.
Synthesis of the thiophen-2-yl ethylamine: Thiophene can be alkylated using ethyl bromide in the presence of a base.
Coupling reaction: The pyridin-3-ylmethylamine and thiophen-2-yl ethylamine can be coupled with a sulfonyl chloride derivative to form the sulfonamide intermediate.
Final amidation: The sulfonamide intermediate is then reacted with isobutyryl chloride to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“2-methyl-N-(4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)propanamide” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions vary depending on the specific substitution but may include Lewis acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, “2-methyl-N-(4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)propanamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent due to its sulfonamide group, which is known for its antibacterial properties. It could also be investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the pyridine and thiophene rings.
Mechanism of Action
The mechanism of action of “2-methyl-N-(4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)propanamide” would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group could interact with the active site of enzymes, while the aromatic rings could facilitate binding through π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)propionamide
Uniqueness
“2-methyl-N-(4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)propanamide” is unique due to the presence of the isobutyramide group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for specific applications compared to its similar compounds.
Properties
IUPAC Name |
2-methyl-N-[4-[pyridin-3-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-17(2)22(26)24-19-7-9-21(10-8-19)30(27,28)25(13-11-20-6-4-14-29-20)16-18-5-3-12-23-15-18/h3-10,12,14-15,17H,11,13,16H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPPTGQKDMDKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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